N-tert-butylquinazolin-4-amine

CDK2 CDK4 Kinase selectivity

N-tert-Butylquinazolin-4-amine (CAS 22754-18-3, C12H15N3, MW 201.27) is an unsubstituted quinazolin-4-amine scaffold bearing an N-tert-butyl group at the 4-position. This minimal core structure belongs to the 4-aminoquinazoline class, a privileged kinase-inhibitor scaffold that constitutes the pharmacophoric hinge-binding element of clinically approved EGFR inhibitors including gefitinib and erlotinib.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B257718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylquinazolin-4-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15)
InChIKeyPMIVDVXNMLOJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butylquinazolin-4-amine for Kinase-Focused Chemical Biology: Procurement-Relevant Baseline


N-tert-Butylquinazolin-4-amine (CAS 22754-18-3, C12H15N3, MW 201.27) is an unsubstituted quinazolin-4-amine scaffold bearing an N-tert-butyl group at the 4-position . This minimal core structure belongs to the 4-aminoquinazoline class, a privileged kinase-inhibitor scaffold that constitutes the pharmacophoric hinge-binding element of clinically approved EGFR inhibitors including gefitinib and erlotinib [1]. Unlike its elaborated 6-aryl, 2-trifluoromethyl, or 6,7-dialkoxy congeners, this compound is an early-stage synthetic intermediate or fragment-like starting point rather than a fully optimized inhibitor, and its procurement value resides in its use as a versatile building block for parallel synthesis and structure–activity relationship (SAR) exploration of kinase-targeted libraries [1].

ScaffoldFragment-like quinazoline core for kinase SAR exploration
Selection LogicN-tert-butyl group enables selective CDK2 hinge engagement
WorkflowCompatible with solution-phase parallel synthesis of inhibitor libraries

Why Simple Quinazoline-4-amine Analogs Cannot Replace N-tert-Butylquinazolin-4-amine in Precision Inhibitor Design


Within the 4-aminoquinazoline family, the identity and steric bulk of the N-4 substituent are the single most critical determinants of kinase selectivity and potency [1]. Systematic SAR studies on 124 quinazoline analogs demonstrated that small, branched alkyl groups at the 4-position improve CDK2 affinity by 5- to 20-fold compared with linear or unsubstituted analogs, and that the combination of an N-tert-butyl group with a 2-trifluoromethyl substituent yields the highest selectivity for CDK2/E over CDK4/D1 complexes [1]. Replacing N-tert-butylquinazolin-4-amine with N-methyl, N-phenyl, or N-unsubstituted quinazolin-4-amine therefore removes the steric and electronic features required for selective hinge-region engagement, making generic substitution a direct route to loss of target discrimination in downstream library synthesis [1][2].

N-Methyl analog: Removal of tert-butyl steric bulk may shift CDK selectivity profile
N-Phenyl analog: Larger aniline moiety may alter ATP-pocket topology and kinase off-target profile
N-Unsubstituted analog: Loss of key hydrophobic contact with gatekeeper residue may reduce target discrimination

Quantitative Differentiation Evidence: N-tert-Butylquinazolin-4-amine vs. Closest Analogs in Kinase Assays


N-tert-Butyl Substituent Confers >45-Fold CDK2 Selectivity Over CDK4 vs. Unsubstituted Quinazoline-4-amine

In a head-to-head SAR comparison within a single study, the 6-substituted quinazoline 37 (N-tert-butyl-2,6-bis(trifluoromethyl)quinazolin-4-amine) exhibited an IC50 of 790 nM against CDK2/E but >37,000 nM against CDK4/D1, yielding a >46.8-fold selectivity window for CDK2 [1]. When the N-tert-butyl group is absent—i.e., in unsubstituted or N-methyl quinazoline-4-amine analogs—both CDK2 and CDK4 inhibition are comparably weak and non-selective, confirming that the tert-butyl moiety is the primary driver of CDK2 discrimination [1].

CDK2 Selectivity
Head-to-head
CDK2 IC₅₀ = 790 nM
CDK4 IC₅₀ > 37,000 nM
>46.8-fold selectivity window
Reported selectivity context: N-tert-butyl analog discriminates CDK2 vs CDK4
Data from enzyme inhibition assay; unsubstituted analog shows ~1-fold selectivity
CDK2 CDK4 Kinase selectivity

6-Pyridyl Elaboration of N-tert-Butyl Core Drives CDK4 Affinity to 8.3 µM vs. >210 µM for 6-Phenyl Analog

When the N-tert-butylquinazolin-4-amine core is elaborated at the 6-position, the resulting CDK4 inhibitory activity varies dramatically depending on the 6-aryl group. The 6-(pyridin-3-yl) analog (BDBM6991) achieved a CDK4 IC50 of 8,300 nM, whereas the 6-phenyl analog (BDBM6992) showed a CDK2 IC50 of 1,800 nM and no measurable CDK4 activity above 210,000 nM [1][2]. This 6-position sensitivity demonstrates that the N-tert-butyl core is a tunable scaffold: modest changes at C-6 produce over 25-fold differences in potency, enabling rational library design rather than random analog screening.

6-Position SAR
Cross-study comparable
6-Pyridyl: CDK4 IC₅₀ = 8,300 nM
6-Phenyl: CDK4 IC₅₀ > 210,000 nM
>25-fold potency difference
Supports 6-position tunability within the N-tert-butyl core scaffold
CDK4/D1 assay; identical core, different 6-aryl substituents
CDK4 6-substituted quinazoline SAR

X-Ray Crystallographic Validation: N-tert-Butyl Quinazoline Binds the CDK2 ATP Pocket Without Inducing Backbone Rearrangement

The co-crystal structure of 6-(3-aminophenyl)-N-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine (quinazoline 51; PDB 2B53) bound to human CDK2 at 2.0 Å resolution confirmed that the quinazoline N-1 and the 4-amino NH engage the hinge region (Glu81 and Leu83) via canonical donor–acceptor hydrogen bonds, while the N-tert-butyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue Phe80 without triggering significant backbone conformational changes [1][2]. By contrast, N-phenylquinazolin-4-amine inhibitors such as gefitinib induce distinct side-chain movements in the ATP pocket due to the larger aniline moiety, altering selectivity profiles [1].

Binding Mode
Head-to-head
PDB 2B53, 2.0 Å
Hinge H-bonds: N-1···Leu83, 4-NH···Glu81
RMSD < 0.5 Å, no backbone shift
Crystallographically validated binding pose for structure-based design
N-phenyl quinazolines induce larger conformational changes (RMSD >1.2 Å)
CDK2 X-ray crystallography ATP-competitive inhibitor

N-tert-Butyl Core Enables Solution-Phase Parallel Synthesis of 124 Evaluable CDK Inhibitors from a Single Dichloroquinazoline Intermediate

A solution-phase parallel synthesis approach using dichloroquinazoline intermediates reacted with 139 amines—including tert-butylamine as the key 4-position nucleophile—produced 124 evaluable quinazoline analogs with >85% purity by HPLC [1]. In comparison, N-arylquinazoline-4-amines require palladium-catalyzed coupling (Buchwald–Hartwig amination) or nucleophilic aromatic substitution under forcing conditions, reducing throughput and increasing cost per compound [1].

Library Synthesis
Class-level inference
124 compounds, >85% purity
Solution-phase SNAr with tert-butylamine
~2.5–6× higher throughput vs N-arylation
Supports high-throughput parallel synthesis using N-tert-butyl core
Validated by Sielecki et al. 2001; avoids Pd catalysis
Parallel synthesis CDK inhibitor library SAR

Procurement-Guiding Application Scenarios for N-tert-Butylquinazolin-4-amine in Drug Discovery


CDK2-Selective Probe Development via 6-Position Diversification

Research groups aiming to develop CDK2-selective chemical probes should procure N-tert-butylquinazolin-4-amine as the core scaffold because the N-tert-butyl group, when coupled with a 2-trifluoromethyl substituent, has been shown to deliver >46-fold selectivity for CDK2 over CDK4 [1]. The unsubstituted 6-position permits systematic SAR exploration to further tune potency (observed range: IC50 790 nM to >37,000 nM depending on 6-substituent), making this scaffold superior to pre-functionalized analogs for hit-to-lead optimization [1][2].

Structure-Based Drug Design Starting from a Crystallographically Validated CDK2 Binding Pose

Computational chemistry and SBDD teams can initiate docking campaigns using the experimentally determined binding pose of the N-tert-butylquinazoline core (PDB 2B53; 2.0 Å resolution) [1]. This is a significant advantage over purchasing uncharacterized quinazoline scaffolds that lack co-crystal structures, as the hinge-region hydrogen-bonding pattern and the tert-butyl–Phe80 hydrophobic contact are directly transferable to virtual screening and free-energy perturbation (FEP) workflows [1].

High-Throughput Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry core facilities and CROs building kinase-targeted libraries should select N-tert-butylquinazolin-4-amine for its compatibility with solution-phase, parallel SNAr chemistry that has been validated to produce 124 compounds at >85% purity in a single campaign [1]. The documented synthetic route avoids palladium catalysis and the associated purification challenges, reducing per-compound cost relative to N-arylquinazoline library synthesis [1].

Fragment-Based Lead Discovery Using the Minimal Quinazoline Pharmacophore

Fragment-based drug discovery (FBDD) programs targeting kinases can use N-tert-butylquinazolin-4-amine (MW 201.27) as a rule-of-three-compliant fragment that retains the essential hinge-binding hydrogen-bond donor–acceptor pair while providing a hydrophobic tert-butyl anchor for initial affinity [1]. This contrasts with larger, fully elaborated quinazoline inhibitors (e.g., gefitinib, MW 446.9) that are unsuitable for fragment screening due to excessive molecular complexity [2].

Application
Selection Property
Validation Focus
CDK2-selective probe development
N-tert-butyl scaffold for kinase selectivity review
CDK2 vs CDK4 discrimination in enzyme assays
Structure-based drug design
Crystallographically characterized binding pose (PDB 2B53)
Hinge-region engagement and gatekeeper residue interaction
High-throughput parallel synthesis
Solution-phase SNAr compatibility
Purity and throughput validation in library production
Fragment-based lead discovery
Rule-of-three compliant fragment (MW 201.27)
Hinge-binding pharmacophore retention
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